Methyl 4,6-O-isopropylidene-A-D-mannopyranoside
CAS No.: 63167-67-9
Cat. No.: VC0015619
Molecular Formula: C₁₀H₁₈O₆
Molecular Weight: 234.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63167-67-9 |
|---|---|
| Molecular Formula | C₁₀H₁₈O₆ |
| Molecular Weight | 234.25 |
| IUPAC Name | (4aR,6S,7S,8R,8aS)-6-methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
| Standard InChI | InChI=1S/C10H18O6/c1-10(2)14-4-5-8(16-10)6(11)7(12)9(13-3)15-5/h5-9,11-12H,4H2,1-3H3/t5-,6-,7+,8-,9+/m1/s1 |
| SMILES | CC1(OCC2C(O1)C(C(C(O2)OC)O)O)C |
Introduction
Chemical Structure and Properties
Methyl 4,6-O-isopropylidene-α-D-mannopyranoside is characterized by its unique structural features that combine a mannopyranoside core with protective modifications. The compound contains a six-membered pyranose ring with an α-configured methoxy group at the anomeric position and an isopropylidene acetal protecting group bridging the hydroxyl groups at positions 4 and 6.
Chemical Identification and Physical Properties
The compound has been thoroughly characterized through various analytical methods, with key identifier properties as follows:
The structure contains free hydroxyl groups at positions 2 and 3, while the 4 and 6 positions are protected by the isopropylidene acetal. This selective protection pattern creates a molecule with distinctive reactivity profiles at different positions, making it valuable for regioselective transformations.
Synthesis Methods
Traditional Synthesis Approaches
The traditional synthesis route typically involves the selective protection of the 4,6-hydroxyl groups of methyl α-D-mannopyranoside using 2,2-dimethoxypropane or similar reagents under acidic catalysis. This approach takes advantage of the preferential reactivity of the primary hydroxyl at position 6 in conjunction with the strategically positioned 4-hydroxyl to form a cyclic acetal.
Earlier synthetic methods often involved prolonged reaction times and delivered moderate yields. For example, related isopropylidenation reactions using 2,2-dimethoxypropane in the presence of sulfuric acid required extended reaction periods (up to 48 hours) and provided yields around 56% .
Modern Synthesis Techniques
The use of catalytic amounts of p-toluenesulfonic acid (TsOH·H₂O) with 2-methoxypropene has been reported to give excellent yields (80-90%) for related isopropylidenation reactions . This represents a substantial improvement over traditional methods and highlights the ongoing refinement of synthetic techniques in carbohydrate chemistry.
Applications in Carbohydrate Chemistry
Methyl 4,6-O-isopropylidene-α-D-mannopyranoside serves as a versatile building block in carbohydrate chemistry with diverse applications in synthetic pathways and structural studies.
Role as a Glycosylation Building Block
The compound functions as a critical intermediate in the synthesis of complex oligosaccharides, particularly those containing mannose residues. The protected nature of the 4 and 6 positions directs glycosylation reactions to the free hydroxyl groups at positions 2 and 3, enabling the construction of specifically linked mannose-containing structures.
This selective reactivity profile makes Methyl 4,6-O-isopropylidene-α-D-mannopyranoside particularly valuable in the synthesis of branched oligosaccharides, which are often challenging to prepare due to the need for orthogonal protection strategies .
Contributions to Synthetic Methodology
The development and utilization of Methyl 4,6-O-isopropylidene-α-D-mannopyranoside has contributed significantly to advances in synthetic carbohydrate chemistry. Research involving this compound has helped establish efficient routes to complex mannose-containing oligosaccharides, which are prevalent in biological systems.
For example, the compound has been utilized in the synthesis of 3,6-branched mannotriosides, structures that are challenging to prepare but important in glycobiology. In related research, p-nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside was employed as a key intermediate in the synthesis of a 3,6-branched α-D-mannosyl trisaccharide, achieving an impressive 50.4% total yield .
Research Findings and Contributions
Research involving Methyl 4,6-O-isopropylidene-α-D-mannopyranoside has significantly advanced our understanding of carbohydrate chemistry and expanded the toolkit available for synthetic glycobiology.
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